(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 147769-93-5
VCID: VC0135294
InChI: InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1
SMILES: CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

CAS No.: 147769-93-5

Main Products

VCID: VC0135294

Molecular Formula: C16H26N2

Molecular Weight: 246.39 g/mol

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine - 147769-93-5

CAS No. 147769-93-5
Product Name (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Standard InChI InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1
Standard InChIKey CARYLRSDNWJCJV-HNNXBMFYSA-N
Isomeric SMILES CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N
SMILES CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Canonical SMILES CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
PubChem Compound 10514609
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator